molecular formula C17H17N5O2S B10995877 4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol

4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10995877
M. Wt: 355.4 g/mol
InChI Key: KFWATWGOJOTNAE-UHFFFAOYSA-N
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Description

4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex heterocyclic compound that features a benzothiazole ring, an oxadiazole ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of each ring system .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(1,3-benzothiazol-2-yl)-5-imino derivatives exhibit significant antimicrobial properties. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives showed potent antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole group enhances this activity by improving membrane permeability.

Anticancer Properties

The compound has shown promise in anticancer research:

  • Findings : In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines. For example, a derivative was tested against HeLa and MCF7 cell lines, showing a reduction in cell viability at micromolar concentrations .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide:

  • Research Insight : Studies have shown that similar benzothiazole compounds can act as effective fungicides and herbicides. The incorporation of the oxadiazole moiety may enhance the bioactivity against specific pests and pathogens .

Optical Materials

Recent investigations into the optical properties of benzothiazole derivatives have revealed their potential use in photonic applications:

  • Application Example : The compound's ability to form stable complexes with metal ions has been explored for use in sensors and light-emitting devices. A study found that these complexes exhibit interesting luminescent properties suitable for optoelectronic applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial activity
Anticancer properties
Agricultural SciencePesticidal activity
Materials ScienceOptical materials and sensors

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of three different heterocyclic rings, which can provide a wide range of chemical and biological activities. This makes it a versatile compound for various research and industrial applications .

Biological Activity

The compound 4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol , with the CAS number 1676053-56-7 , is a novel synthetic derivative of benzothiazole. Benzothiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.

PropertyValue
Molecular FormulaC₁₇H₁₇N₅O₂S
Molecular Weight355.4 g/mol
StructureChemical Structure

Antimicrobial Properties

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. A study highlighted the antibacterial properties of related benzothiazole compounds against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.052 mg/mL, demonstrating potent antibacterial effects .

Table 1: Antibacterial Activity of Related Benzothiazole Compounds

CompoundMIC (mg/mL)Bacterial Strain
Benzothiazole Derivative 10.052E. coli
Benzothiazole Derivative 20.833B. subtilis
Benzothiazole Derivative 31.6S. aureus

Cytotoxicity and Anticancer Activity

In vitro studies have shown that certain benzothiazole derivatives can inhibit the growth of cancer cell lines. For instance, compounds with structural similarities to our target compound have demonstrated cytotoxicity against leukemia cell lines and solid tumors . The mechanism of action may involve the induction of oxidative stress in cancer cells.

Antiviral Activity

Benzothiazole derivatives have also been investigated for their antiviral properties, particularly against HIV. Modifications in the molecular structure have been shown to enhance or reduce antiviral activity, suggesting that further research into the structure-activity relationship (SAR) could yield promising therapeutic agents .

Case Study 1: Antibacterial Screening

A recent study synthesized a series of benzothiazole derivatives and evaluated their antibacterial activity against clinical isolates. The results indicated that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria. The study concluded that modifications to the benzothiazole core could lead to the development of new antibacterial agents .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of a related compound in vitro. The study revealed that the compound inhibited cell proliferation in various cancer cell lines and induced apoptosis through mitochondrial pathways. These findings suggest that benzothiazole derivatives could serve as a basis for developing new anticancer therapies .

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C17H17N5O2S/c1-10-19-14(24-21-10)7-4-8-22-9-12(23)15(16(22)18)17-20-11-5-2-3-6-13(11)25-17/h2-3,5-6,18,23H,4,7-9H2,1H3

InChI Key

KFWATWGOJOTNAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CCCN2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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